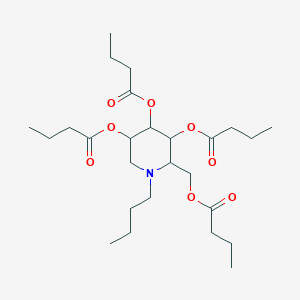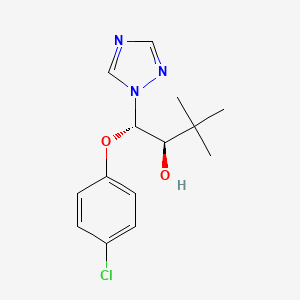
Triadimenol A
Descripción general
Descripción
Triadimenol A is a systemic fungicide primarily used to control fungal diseases in crops. It belongs to the triazole class of fungicides. Its chemical name is (1RS, 2RS; 1RS, 2SR)-1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol . Triadimenol A is an essential tool for managing plant diseases, especially in agriculture.
Aplicaciones Científicas De Investigación
Aquatic Environmental Impact
Triadimenol A: , widely used as a fungicide, has been studied for its occurrence, fate, and toxicity in aquatic environments. Research indicates that it is frequently detected in surface waters and can affect various organisms by causing toxic effects on the thyroid, reproductive system, liver, nervous system, and even carcinogenicity and teratogenicity. The stereoselectivity observed during biotic degradation suggests that different enantiomers of Triadimenol A can cause varied adverse effects, necessitating specific considerations for each .
Analytical Chemistry Methods
The development of High-Performance Liquid Chromatography (HPLC) methods for analyzing Triadimenol A in water samples represents a significant application in analytical chemistry. The optimized HPLC system allows for the detection and quantification of Triadimenol A, providing a tool for monitoring its presence and concentration in environmental samples .
Thermal Degradation and Combustion Analysis
Studies on the thermal degradation and combustion of Triadimenol A have identified the emission of harmful organic compounds, including dioxins precursors. The use of thermogravimetry and differential scanning calorimetry has enabled the examination of physical and chemical processes under high temperatures, which is crucial for understanding the environmental and health risks associated with the use and disposal of this fungicide .
Pesticide Risk Assessment
The metabolism of Triadimenol A in plants has been investigated, particularly following foliar applications on crops like grapes, cereals, and sugar beet. Understanding the metabolic pathways and the major compounds resulting from these applications is essential for conducting risk assessments and ensuring safe use in agricultural practices .
Enantiomer-Specific Effects
Research into the enantiomer-specific effects of Triadimenol A is an emerging field. As a chiral molecule, Triadimenol A consists of different enantiomers that exhibit varying levels of biological activity. This has implications for both the efficacy of the fungicide and the potential risks associated with its use, as the biological and toxicological effects can differ between the enantiomers .
Fungicide Efficacy in Agriculture
Triadimenol A’s primary application is as a fungicide in agriculture. Its effectiveness in controlling fungal diseases in crops such as wheat, corn, fruits, vegetables, and flowers is well-documented. The compound’s ability to act as both a protective and curative agent makes it a valuable tool for farmers in managing crop health and yield .
Mecanismo De Acción
Target of Action
Triadimenol A, also known as erythro-Triadimenol, is primarily used as a fungicide . Its primary targets are fungi, particularly those causing diseases in cereals and other crops . It is effective against a range of diseases including powdery mildew, rusts, bunts, smuts, and eyespot .
Mode of Action
Triadimenol A acts as a systemic fungicide by blocking fungal ergosterol biosynthesis . Ergosterol is a critical component of fungal cell membranes, and its inhibition disrupts the integrity and function of these membranes . The mechanism of action of Triadimenol A is through the inhibition of demethylation, a crucial step in the biosynthesis of ergosterol .
Biochemical Pathways
The primary biochemical pathway affected by Triadimenol A is the ergosterol biosynthesis pathway in fungi . By inhibiting this pathway, Triadimenol A disrupts the normal function of the fungal cell membrane, leading to the death of the fungus . This results in the control of fungal diseases in the crops where Triadimenol A is applied .
Result of Action
The primary result of Triadimenol A’s action is the control of fungal diseases in crops . By inhibiting ergosterol biosynthesis, it disrupts the function of the fungal cell membrane, leading to the death of the fungus . This helps to protect crops from disease, promoting healthier growth and higher yields .
Action Environment
The action of Triadimenol A can be influenced by various environmental factors. For instance, its persistence and mobility in the environment can affect its efficacy as a fungicide . .
Propiedades
IUPAC Name |
(1S,2R)-1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2/c1-14(2,3)12(19)13(18-9-16-8-17-18)20-11-6-4-10(15)5-7-11/h4-9,12-13,19H,1-3H3/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZVSMNPJJMILC-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(N1C=NC=N1)OC2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]([C@@H](N1C=NC=N1)OC2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20904096, DTXSID101044618 | |
| Record name | erythro-Triadimenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20904096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (alphaR,betaS)-beta-(4-Chlorophenoxy)-alpha-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101044618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triadimenol A | |
CAS RN |
70585-35-2, 89482-17-7, 89497-66-5 | |
| Record name | Triadimenol, erythro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070585352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triadimenol A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089482177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | erythro-Triadimenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20904096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (alphaR,betaS)-beta-(4-Chlorophenoxy)-alpha-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101044618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1RS,2SR)-Triadimenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIADIMENOL, ERYTHRO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PL415E9UMN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-[(3,5-Dimethyl-4-isoxazolyl)methoxy]-1-benzopyran-2-one](/img/structure/B1201698.png)

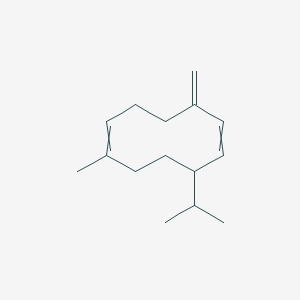

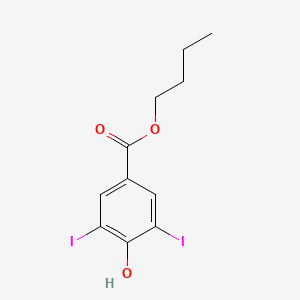
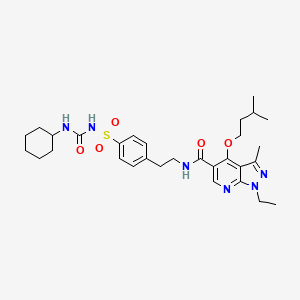
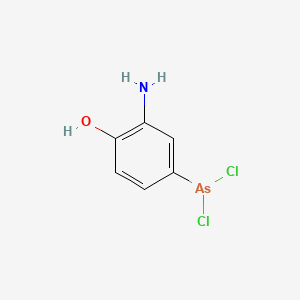

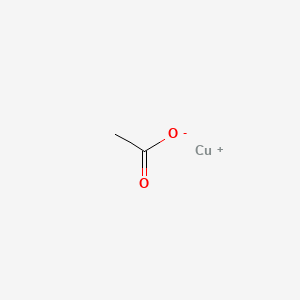
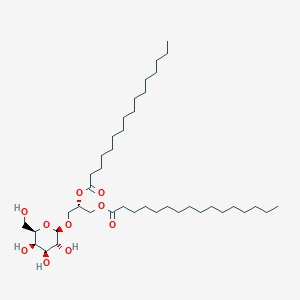
![3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5,6-dihydroimidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B1201716.png)
